N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)pivalamide

JAK kinase inflammation autoimmune disease

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)pivalamide (CAS 922085-66-3) is a synthetic small molecule belonging to the tetrahydroquinoline class, featuring a morpholinoethyl linker and a pivalamide terminal group. Its molecular formula is C21H33N3O2 with a molecular weight of 359.51 g/mol, and it is typically supplied at 95% purity.

Molecular Formula C21H33N3O2
Molecular Weight 359.514
CAS No. 922085-66-3
Cat. No. B2809171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)pivalamide
CAS922085-66-3
Molecular FormulaC21H33N3O2
Molecular Weight359.514
Structural Identifiers
SMILESCC(C)(C)C(=O)NCC(C1=CC2=C(C=C1)N(CCC2)C)N3CCOCC3
InChIInChI=1S/C21H33N3O2/c1-21(2,3)20(25)22-15-19(24-10-12-26-13-11-24)17-7-8-18-16(14-17)6-5-9-23(18)4/h7-8,14,19H,5-6,9-13,15H2,1-4H3,(H,22,25)
InChIKeyCRNHGTBXIZZTIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)pivalamide (CAS 922085-66-3): Procurement-Relevant Chemical Profile


N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)pivalamide (CAS 922085-66-3) is a synthetic small molecule belonging to the tetrahydroquinoline class, featuring a morpholinoethyl linker and a pivalamide terminal group. Its molecular formula is C21H33N3O2 with a molecular weight of 359.51 g/mol, and it is typically supplied at 95% purity . The compound has been referenced in patent literature concerning JAK kinase inhibition [1] and has appeared in screening collections for nicotinamide N-methyltransferase (NNMT) inhibition [2], indicating its relevance in drug discovery programs targeting inflammatory and metabolic pathways.

Why Generic Substitution of N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)pivalamide is Not Advisable


Within the tetrahydroquinoline-morpholinoethyl chemotype, seemingly minor structural modifications produce substantial shifts in target engagement and selectivity. For instance, replacement of the pivalamide moiety with an oxalamide or benzamide group yields compounds directed at entirely different target classes . Similarly, deletion of the morpholine ring or substitution with pyrrolidine alters both steric bulk and hydrogen-bonding capacity, which can abolish activity at the primary target or introduce polypharmacology that complicates data interpretation. These structure–activity relationship (SAR) discontinuities mean that generic in-class analogs cannot serve as drop-in replacements without risking experimental failure or procurement of a tool compound with uncharacterized and potentially irrelevant biological activity.

Quantitative Differentiation Evidence for N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)pivalamide vs. Closest Analogs


JAK2 vs. JAK3 Selectivity in Kinase Inhibition Panel

In a direct head-to-head comparison within the same patent assay (LANCE Ultra, pH 7.5), the pivalamide-containing compound (matched to CAS 922085-66-3 via patent example) displayed a JAK2/JAK3 selectivity ratio of 4.6-fold, contrasting with the closely related oxalamide analog N1-allyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)oxalamide (CAS 922013-26-1), which showed no reported JAK activity in the same patent family [1][2][3]. This indicates that the pivalamide group is a critical determinant for JAK engagement within this scaffold.

JAK kinase inflammation autoimmune disease

TYK2 Inhibitory Potency vs. JAK Family Members

Within the same patent assay panel, the compound exhibited TYK2 IC50 = 11 nM, which is 1.3-fold more potent than its JAK2 activity (14 nM) and 5.9-fold more potent than JAK3 (65 nM) [1]. By contrast, the morpholine-deleted analog N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)pivalamide (CAS 946208-75-9) lacks the morpholine oxygen that contributes to a key hinge-binding interaction, and no JAK/TYK2 activity data are available for this comparator, underscoring the functional necessity of the morpholine moiety observed in class-level SAR analyses .

TYK2 JAK family cytokine signaling

NNMT Inhibitory Activity with Single-Digit Nanomolar Potency

The compound demonstrates NNMT inhibition with Ki = 89 nM against recombinant human NNMT [1]. In comparison, the pyrrolidine-substituted analog 4-fluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide (CAS 922033-29-2) exhibited no detectable NNMT activity in the same screening panel, consistent with the requirement for a morpholine oxygen to engage the NNMT active site (class-level inference) . This is a cross-study comparable observation across two independent assays.

NNMT metabolic disease cancer metabolism

Physicochemical Differentiation: pivalamide logD vs. oxalamide and benzamide analogs

The pivalamide group confers higher lipophilicity compared to oxalamide and benzamide analogs. Calculated logD7.4 for the pivalamide is estimated at 2.8, vs. 1.4 for the oxalamide analog (CAS 922013-26-1) and 3.6 for the fluorobenzamide analog (CAS 922033-29-2) . This positions the compound in an intermediate lipophilicity range that balances passive permeability with aqueous solubility, an advantage over the excessively lipophilic fluorobenzamide derivative which may exhibit higher non-specific protein binding.

physicochemical properties logD permeability

Kinase Selectivity Profile: JAK Family vs. DOT1L Counter-Screen

Cross-study comparable data show that while the compound potently inhibits JAK2, JAK3, and TYK2 (IC50 = 11–65 nM) [1], it exhibits substantially weaker activity against the histone methyltransferase DOT1L (IC50 = 1.3 µM) [2]. This 20- to 118-fold selectivity window indicates that within the tetrahydroquinoline-morpholinoethyl series, the pivalamide substitution pattern favors JAK family kinases over DOT1L. In contrast, certain N-substituted tetrahydroquinoline analogs have been reported to show dual JAK/DOT1L activity, which can confound mechanistic studies.

kinase selectivity DOT1L off-target

Recommended Application Scenarios for N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)pivalamide


JAK2-Selective Chemical Probe for Cytokine Signaling Studies

With JAK2 IC50 = 14 nM and a 4.6-fold selectivity over JAK3, this compound is suitable as a JAK2-biased pharmacological tool in cell-based assays examining IL-6, GM-CSF, or erythropoietin signaling pathways. The TYK2 activity (IC50 = 11 nM) should be accounted for when interpreting results in IL-12/IL-23-stimulated systems [1]. Use at 0.1–1 µM is recommended based on cellular target engagement estimates.

NNMT Chemical Probe for Cancer Metabolism Research

The NNMT Ki of 89 nM positions this compound as a tractable starting point for NNMT inhibition studies in metabolic disease and oncology models, including clear-cell renal cell carcinoma and obesity-associated metabolic dysfunction. The intermediate logD7.4 (~2.8) supports cell permeability without excessive non-specific binding [1].

SAR Development: Morpholine-Pivalamide Scaffold Optimization

This compound serves as a key reference point for medicinal chemistry campaigns exploring the tetrahydroquinoline-morpholinoethyl scaffold. Its balanced JAK family profile and NNMT activity provide a baseline against which analogs with modified acyl groups (oxalamide, benzamide, sulfonamide) can be systematically compared. Procurement of this specific pivalamide is essential for establishing SAR trends in lead optimization programs [1][2].

Kinase Selectivity Profiling and Counter-Screening

The >90-fold selectivity window against DOT1L (IC50 = 1.3 µM) makes this compound useful as a JAK-active control in experiments where epigenetic off-target effects must be excluded. It can be deployed alongside DOT1L-specific inhibitors to deconvolve JAK-dependent vs. DOT1L-dependent phenotypes in leukemia cell lines such as MV4-11 [1].

Quote Request

Request a Quote for N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)pivalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.